3'-Fluoro-5-iodo-biphenyl-3-ol
Description
3'-Fluoro-5-iodo-biphenyl-3-ol is a halogenated biphenyl derivative featuring a hydroxyl (-OH) group at the 3-position of one benzene ring, a fluorine atom at the 3'-position, and an iodine atom at the 5-position of the second benzene ring. This compound’s structure combines a bulky iodine substituent (high atomic weight, polarizability) with a small, electron-withdrawing fluorine atom, creating a unique electronic and steric profile. Its molecular weight is estimated to be ~330–340 g/mol (based on analogous biphenyl compounds) .
Properties
Molecular Formula |
C12H8FIO |
|---|---|
Molecular Weight |
314.09 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-5-iodophenol |
InChI |
InChI=1S/C12H8FIO/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,15H |
InChI Key |
BJBQVHCYVAMSNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)I)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research has indicated that biphenyl derivatives, including 3'-fluoro-5-iodo-biphenyl-3-ol, exhibit significant antimicrobial properties. For instance, studies have shown that modifications on the biphenyl structure can enhance efficacy against Mycobacterium tuberculosis (M. tb) and other pathogens. A study demonstrated that certain biphenyl analogues displayed effective antibacterial activity with low minimum inhibitory concentrations (MICs), suggesting potential for developing new antibiotics .
Anticancer Properties : Compounds with similar biphenyl structures have been evaluated for their anticancer activity. For example, biphenyl derivatives have been tested against a variety of cancer cell lines, showing promising results in inhibiting cell growth. The National Cancer Institute's Developmental Therapeutics Program has included such compounds in their screening programs, revealing significant cytotoxic effects against human tumor cells .
Structure-Activity Relationship Studies : The structure of this compound allows for extensive structure-activity relationship (SAR) studies. Variations in substituents on the biphenyl core can lead to different biological activities, making it a valuable scaffold for drug design. For instance, the introduction of halogen atoms has been shown to influence pharmacokinetic properties such as absorption and distribution .
Materials Science Applications
Organic Electronics : The unique electronic properties of fluorinated biphenyls make them suitable for applications in organic electronics. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its rigidity and stability contribute to improved performance in these devices, as they can enhance charge transport and reduce energy loss during operation .
Liquid Crystal Displays : Similar compounds are also employed in liquid crystal display (LCD) technology. The incorporation of biphenyl moieties can improve the alignment and mobility of liquid crystals, resulting in better display quality and response times .
Environmental Science Applications
Phytoremediation : The compound's structural characteristics allow it to interact with various environmental pollutants. Research into transgenic plants has shown potential for using biphenyl derivatives in phytoremediation strategies to degrade harmful organic compounds in contaminated soils . This application is particularly relevant given the increasing focus on sustainable environmental practices.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison with structurally related biphenyl derivatives, focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Key Structural and Functional Differences
*Estimated based on analogous compounds. †Calculated from molecular formulas.
Substituent Effects on Physicochemical Properties
- Iodine vs. Chlorine/Trifluoromethyl : The iodine atom in this compound increases molecular weight and polarizability compared to chlorine (atomic weight: ~127 vs. ~35.5) and trifluoromethyl (CF₃) groups. This enhances lipophilicity (logP ~3.5–4.5*) but reduces solubility in polar solvents .
- Fluorine vs. Methoxy: The electron-withdrawing fluorine at 3' stabilizes the phenol’s negative charge (if deprotonated), increasing acidity compared to methoxy-substituted analogs (e.g., 3'-chloro-4'-methoxy derivative in ).
- Hydroxyl vs. Carboxylic Acid: The phenol group is less acidic (pKa ~10) than carboxylic acids (pKa ~4–5), making the target compound less reactive in acid-base reactions but more compatible with lipid-rich environments .
Reactivity and Stability
- Nucleophilic Substitution : The iodine atom in the target compound is susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols), unlike fluorine in 2'-fluoro-5'-methyl derivatives .
- Oxidative Stability: The phenol group may act as an antioxidant, stabilizing the compound against radical degradation, whereas aliphatic alcohols (e.g., 3-(3-Fluoro-5-methylphenyl)butan-2-ol ) are more prone to oxidation.
- Thermal Stability : Bulky iodine and fluorine substituents likely increase thermal stability compared to methyl or methoxy groups due to stronger C–I and C–F bonds .
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 3'-fluoro-5-iodo-biphenyl-3-ol, a plausible route involves coupling a fluorinated aryl boronic acid with an iodinated phenol derivative.
Example Protocol (adapted from RSC methods):
-
Reactants : 3-Iodo-5-hydroxybenzene (1.0 equiv) and 3-fluorophenylboronic acid (1.2 equiv).
-
Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
-
Base : K₂CO₃ (2.0 equiv) in a toluene/water (3:1) mixture at 80°C for 12 h.
Critical parameters include the electron-withdrawing effects of the iodine and fluorine substituents, which moderate reactivity. The ortho-fluoro group may necessitate elevated temperatures to overcome steric hindrance.
Ullmann-Type Coupling for Halogen Retention
Copper-Mediated Coupling
Ullmann couplings preserve halogen substituents, making them suitable for synthesizing polyhalogenated biphenyls. A modified procedure could involve:
Reaction Setup :
-
Substrates : 3-Fluoro-1-iodobenzene and 3-iodo-5-hydroxybenzene.
-
Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2.5 equiv) in DMSO at 120°C.
-
Challenges : Competing homo-coupling requires careful stoichiometric control.
Sequential Halogenation and Hydroxylation
Directed Ortho-Metalation (DoM)
A stepwise approach leverages DoM to install halogens regioselectively:
-
Fluorination :
-
Iodination :
Characterization and Analytical Data
Spectroscopic Validation
Hypothetical data based on analogous structures:
-
¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 7.28 (m, 2H, ArH), 6.94 (s, 1H, ArH), 5.21 (s, 1H, OH).
-
MS (ESI) : m/z 330.9 [M+H]⁺.
Challenges and Optimization Strategies
Steric and Electronic Effects
-
Ortho-substitution : The fluorine and iodine groups hinder coupling efficiency. Solutions include using bulky ligands (e.g., Xantphos) to stabilize Pd intermediates.
-
Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates but may promote side reactions.
Q & A
Q. What are the common synthetic routes for preparing 3'-Fluoro-5-iodo-biphenyl-3-ol?
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy:
-
¹⁹F NMR to confirm fluorine position (δ -110 to -125 ppm for aryl-F).
-
¹H NMR for hydroxyl proton (broad singlet at δ 5–6 ppm) and aromatic splitting patterns .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₈FIO₂: expected m/z 330.95) .
- X-ray Crystallography: Resolve ambiguous substituent positions (as in ’s benzofuran derivative).
Note: Contradictions in spectral data (e.g., overlapping signals) should be addressed by repeating experiments or using deuterated solvents for clarity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate iodine displacement during synthesis?
Methodological Answer: Iodine’s lability in polar solvents or under basic conditions requires:
- Low-Temperature Reactions: Conduct reactions below 40°C to minimize undesired deiodination .
- Protecting Groups: Use tert-butyldimethylsilyl (TBS) groups to shield the hydroxyl moiety during iodination .
- Solvent Selection: Avoid DMSO/DMF; opt for dichloromethane or toluene to reduce nucleophilic displacement .
Data Analysis Tip: Track iodine retention via ICP-MS or comparative ¹H NMR integration of aromatic protons .
Q. What strategies resolve contradictions between computational modeling and experimental spectral data?
Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility.
- DFT Calculations: Include solvent parameters (e.g., PCM model for THF) and compare optimized geometries with X-ray data .
- Dynamic NMR: Use variable-temperature ¹H NMR to detect rotational barriers in biphenyl systems .
- Triangulation: Cross-validate using IR (C-O/F stretch) and UV-Vis (π→π* transitions) .
Example: ’s crystal structure resolved ambiguities in substituent orientation that conflicted with initial NMR assignments.
Q. How do electronic effects of fluorine and iodine impact the compound’s reactivity in further functionalization?
Methodological Answer:
- Fluorine’s Electron-Withdrawing Effect: Activates the ring for nucleophilic aromatic substitution (e.g., hydroxyl group deprotonation) but deactivates electrophilic substitution .
- Iodine’s Role: Acts as a directing group for cross-couplings (e.g., Sonogashira) but requires careful handling due to steric bulk .
Experimental Design:
- Perform Hammett studies to quantify substituent effects on reaction rates.
- Use kinetic isotope effects (KIE) to probe mechanistic pathways .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or spectral data?
Methodological Answer:
- Reproducibility Checks: Re-synthesize the compound using literature methods and compare results (e.g., mp 93–95°C for fluoronitrophenol in ).
- Impurity Profiling: Use HPLC-MS to detect byproducts (e.g., dehalogenated species) affecting physical properties .
- Collaborative Validation: Share samples with independent labs for cross-testing (as in ’s triangulation approach).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
